REACTION_CXSMILES
|
[Br:1][C:2]1[NH:3][C:4]([Br:8])=[C:5]([Br:7])[N:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl.O1CCOCC1>CN(C)C=O>[CH2:15]([N:3]1[C:4]([Br:8])=[C:5]([Br:7])[N:6]=[C:2]1[Br:1])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
15.29 g
|
Type
|
reactant
|
Smiles
|
BrC=1NC(=C(N1)Br)Br
|
Name
|
cesium carbonate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter solids
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filter through 2 cm pad silica gel
|
Type
|
WASH
|
Details
|
wash with dichloromethane (1 L)
|
Type
|
DISSOLUTION
|
Details
|
Redissolve in dichloromethane (15 mL)
|
Type
|
FILTRATION
|
Details
|
filter solids
|
Type
|
DISSOLUTION
|
Details
|
Concentrate filtrate, dissolve in ethyl ether
|
Type
|
ADDITION
|
Details
|
add 1 M HCl/ether (20 mL) and hexane (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
cool −20° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Combine solids and dry under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC(=C1Br)Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.045 mol | |
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |